-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as PP121, is a small molecule that acts as a dual inhibitor of tyrosine and phosphoinositide kinases (PI3Ks). These enzymes play a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting their activity, PP121 disrupts these processes and shows promise as an anti-cancer agent [1].
Here's a scientific reference for PP121 as a dual kinase inhibitor: PubChem, National Institutes of Health:
PP121 specifically inhibits two key enzymes: phosphatidylinositol 3-kinase (PI3K) and several tyrosine kinases. PI3K is a signaling molecule involved in cell growth and survival, while tyrosine kinases are enzymes that regulate various cellular functions. By targeting these specific enzymes, PP121 may offer a more targeted approach to cancer treatment with potentially fewer side effects compared to broad-spectrum kinase inhibitors [1, 4].
Here are scientific references for the specific kinase inhibition of PP121:
PP121 is a small molecule classified as a dual inhibitor of tyrosine and phosphoinositide kinases, specifically targeting pathways involved in cell signaling and proliferation. Its chemical formula is with a molecular weight of approximately 319.36 g/mol. The compound has been identified as a potent agent against various cancer types, including esophageal and thyroid cancers, by inhibiting critical signaling pathways such as the Akt/mammalian target of rapamycin pathway and nuclear factor kappa B signaling .
PP121 exhibits significant biological activity, particularly in oncology and respiratory diseases:
The synthesis of PP121 typically involves multi-step organic reactions that include:
PP121 has a range of applications primarily in the fields of:
Interaction studies involving PP121 have focused on its effects on various cellular pathways:
Several compounds share structural or functional similarities with PP121. Here are some notable examples:
Compound Name | Class | Unique Features |
---|---|---|
Dasatinib | Tyrosine Kinase Inhibitor | Broad-spectrum kinase inhibitor used in leukemia |
Sorafenib | Multi-Kinase Inhibitor | Primarily targets Raf kinases; used for liver cancer |
Lapatinib | Tyrosine Kinase Inhibitor | Targets epidermal growth factor receptor; used for breast cancer |
Imatinib | Tyrosine Kinase Inhibitor | First-line treatment for chronic myeloid leukemia |
PP121 is unique due to its dual inhibition mechanism targeting both tyrosine and phosphoinositide kinases, making it versatile for treating multiple conditions beyond what similar compounds typically address .
PP121 (1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a small molecule compound with a molecular weight of 319.4 g/mol that exhibits remarkable polypharmacological properties through its dual inhibition of tyrosine kinases and phosphoinositide kinases [1] [2]. This compound's unique selectivity profile stems from its ability to interact with a conserved hydrophobic pocket present in both enzyme classes, enabling simultaneous targeting of multiple signaling pathways that are frequently dysregulated in pathological conditions [3].
PP121 demonstrates potent inhibitory activity against both tyrosine kinases and phosphoinositide 3-kinases, with IC50 values ranging from less than 1 nM to several hundred nanomolar depending on the specific target [4] [5]. The compound inhibits p110α, p110β, p110γ, p110δ, DNA-PK and mTOR with IC50 values of 52 nM, 1.4 μM, 1.1 μM, 150 nM, 60 nM and 10 nM, respectively [5] [6]. For tyrosine kinases, PP121 shows potent inhibition with IC50 values of 21 nM, 4 nM, 10 nM, 55 nM, 550 nM, 220 nM and less than 1 nM for Abl, Hck, Src, VEGFR2, EGFR, EphB4 and PDGFR, respectively [5] [6].
PP121 exhibits significant activity against EGFR mutations, particularly in the context of non-small cell lung cancer where EGFR mutations contribute to tyrosine kinase inhibitor resistance [7] [8]. Research has demonstrated that PP121 effectively targets both wild-type and mutant forms of EGFR, with an IC50 of 550 nM for EGFR inhibition [5] [6]. In patient-derived adenocarcinoma and squamous cell carcinoma xenograft models exhibiting EGFR mutations, PP121 demonstrated significant antitumorigenic effects by downregulating pharmacodynamic targets [7] [8].
The compound's efficacy against EGFR-mutated cells was particularly evident in NCI-H1975 cells, which possess mutations in both EGFR and PIK3CA [7]. Treatment with PP121 at concentrations as low as 500 nM significantly decreased cell viability by 75% in adenocarcinoma cells, demonstrating the compound's ability to overcome resistance mechanisms commonly associated with EGFR mutations [7]. The dual targeting approach enables PP121 to simultaneously inhibit EGFR-mediated survival signals while blocking compensatory PI3K pathway activation that often contributes to therapeutic resistance [7] [8].
PP121 demonstrates significant activity against mesenchymal-epithelial transition factor amplifications, which represent a major mechanism of resistance to EGFR tyrosine kinase inhibitors [7] [8]. The compound's ability to target multiple kinase families simultaneously makes it particularly effective against tumors harboring MET amplifications, as these genetic alterations often activate parallel signaling pathways that bypass single-target inhibition [9].
In experimental models utilizing patient-derived xenografts with documented MET factor amplifications, PP121 demonstrated potent antitumorigenic effects [7] [8]. The compound's multi-kinase inhibition profile enables it to simultaneously target MET-mediated signaling while blocking downstream effectors such as PI3K and mTOR, thereby preventing the activation of compensatory survival pathways [7]. This polypharmacological approach is particularly relevant given that MET amplification frequently co-occurs with other oncogenic alterations, creating complex signaling networks that require simultaneous inhibition of multiple targets [9] [10].
PP121's dual kinase inhibition results in profound modulation of downstream signaling cascades, particularly those involved in cell survival, proliferation, and metabolic regulation [3] [7]. The compound's ability to simultaneously target multiple nodes within interconnected signaling networks provides therapeutic advantages over single-target approaches.
PP121 demonstrates exceptionally potent inhibition of mTOR with an IC50 of 10 nM, making it one of the most potent mTOR inhibitors identified to date [4] [5] [11]. This direct mTOR inhibition results in significant suppression of the mTOR/p-RPS6 signaling pathway, which plays critical roles in protein synthesis, cell growth, and metabolic regulation [3] [7].
Studies in squamous cell carcinoma and adenocarcinoma cells revealed that PP121 treatment markedly reduced protein expression levels of phosphorylated ribosomal protein S6 (p-RPS6), a downstream effector of mTOR and PI3K signaling [7]. Importantly, while PP121 potently suppressed p-RPS6 levels, it did not affect the levels of unphosphorylated RPS6, indicating that the compound specifically targets the phosphorylation-dependent activation of this pathway rather than affecting overall protein expression [7]. This selective modulation of phosphorylation states is crucial for maintaining cellular homeostasis while specifically targeting pathological signaling.
The suppression of mTOR/p-RPS6 signaling by PP121 leads to significant functional consequences including reduced protein synthesis, inhibition of cell growth, and induction of cell cycle arrest at the G0/G1 phase [11] [3]. These effects were consistently observed across multiple tumor cell lines, including glioblastoma (U87 and LN229), esophageal cancer, and thyroid carcinoma cells [3] [12] [13]. The ability of PP121 to induce G0/G1 arrest through mTOR inhibition represents a critical mechanism for its antiproliferative effects [3].
PP121 exerts complex regulatory effects on Akt phosphorylation dynamics, which vary depending on cell type and experimental conditions [7] [3]. In squamous cell carcinoma cells, PP121 decreased phosphorylated Akt (p-Akt) protein expression without affecting unphosphorylated Akt levels, indicating that the compound specifically modulates the activation state of this critical survival kinase [7]. However, the effects on Akt phosphorylation appear to be more pronounced in certain cell types, suggesting that the cellular context influences PP121's regulatory mechanisms [7].
The regulation of Akt phosphorylation by PP121 occurs through multiple mechanisms. Direct inhibition of PI3K isoforms (p110α, p110β, p110γ, p110δ) by PP121 reduces the generation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is essential for Akt recruitment to the plasma membrane and subsequent phosphorylation by PDK1 and mTORC2 [3] [14]. Additionally, PP121's direct inhibition of mTOR may affect mTORC2-mediated phosphorylation of Akt at Ser473, which is required for full Akt activation [3] [14].
The functional consequences of PP121-mediated Akt regulation extend beyond simple kinase inhibition. Studies have demonstrated that PP121 treatment results in reduced phosphorylation of downstream Akt targets, including glycogen synthase kinase-3β (GSK-3β), indicating that the compound effectively disrupts Akt-mediated survival signaling [15]. This disruption of Akt signaling contributes to the compound's ability to induce apoptosis in cancer cells while having minimal effects on normal cells [12] [7].
Beyond its well-characterized effects on tyrosine and phosphoinositide kinases, PP121 demonstrates significant activity against various ion channels and calcium regulatory mechanisms, expanding its potential therapeutic applications to non-oncological conditions such as asthma and other inflammatory disorders [16] [17].
PP121 exhibits broad-spectrum ion channel modulatory activity, affecting multiple classes of channels involved in cellular excitability and calcium homeostasis [16] [17]. Research in asthma models has revealed that PP121 can relax precontracted mouse tracheal rings through blockade of several ion channel types [16] [17].
The compound demonstrates direct blocking activity against L-type voltage-dependent calcium channels (L-VDCCs), which are critical for excitation-contraction coupling in smooth muscle cells [16] [17]. This blockade results in reduced calcium influx during membrane depolarization, leading to decreased contractility of airway smooth muscle [16]. PP121 also inhibits non-selective cation channels (NSCCs) and transient receptor potential channels (TRPCs), which contribute to calcium entry and membrane depolarization in response to various stimuli [16] [17].
Additionally, PP121 affects sodium-calcium exchangers (NCXs), which play crucial roles in maintaining calcium homeostasis by mediating the exchange of sodium and calcium ions across cellular membranes [16] [18] [19]. The modulation of NCX activity by PP121 can significantly impact calcium handling in excitable cells, contributing to its anti-contractile effects [16].
Interestingly, PP121 demonstrates a unique effect on BK channels (large conductance calcium- and voltage-activated potassium channels), where it enhances rather than blocks channel activity [16] [17]. BK channels are important regulators of membrane potential and cellular excitability, and their activation leads to membrane hyperpolarization and reduced cellular excitability [20]. The enhancement of BK channel activity by PP121 contributes to its anti-excitatory and anti-contractile effects [16].
PP121 significantly modulates calcium mobilization and homeostasis through multiple mechanisms that extend beyond its effects on individual ion channels [16] [17]. The compound's ability to affect calcium handling represents a critical component of its therapeutic activity in conditions characterized by aberrant calcium signaling.
Studies in airway smooth muscle have demonstrated that PP121 accelerates calcium mobilization, leading to more efficient calcium handling and reduced sustained calcium elevations that contribute to pathological contractility [16] [17]. This acceleration of calcium mobilization may result from the compound's effects on multiple calcium regulatory mechanisms, including enhanced BK channel activity, reduced calcium influx through L-VDCCs, and modulated NCX function [16].
The modulation of calcium homeostasis by PP121 has significant physiological consequences. In asthma models, these effects translate to reduced airway hyperresponsiveness, decreased systematic inflammation, and reduced mucus secretion [16] [17]. The compound's ability to simultaneously target calcium channels, enhance potassium channel activity, and modulate calcium exchange mechanisms provides a comprehensive approach to normalizing cellular excitability in pathological conditions [16].
Furthermore, PP121's effects on calcium homeostasis extend to its anti-inflammatory properties. The compound has been shown to downregulate inflammatory factors and mucins while suppressing the mitogen-activated protein kinase (MAPK)/Akt signaling pathway through reduction of MAPK and Akt phosphorylation [16] [17]. These anti-inflammatory effects are closely linked to the compound's ability to modulate calcium signaling, as calcium plays crucial roles in inflammatory cell activation and mediator release [16].
Irritant